molecular formula C15H13FO3 B6401672 3-(3-Ethoxyphenyl)-5-fluorobenzoic acid CAS No. 1261957-55-4

3-(3-Ethoxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6401672
CAS No.: 1261957-55-4
M. Wt: 260.26 g/mol
InChI Key: IOQYEOIDAGSCNI-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-5-fluorobenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of an ethoxy group attached to the phenyl ring and a fluorine atom attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-5-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-ethoxyphenylboronic acid and 5-fluorobenzoic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 3-ethoxyphenylboronic acid and 5-fluorobenzoic acid. This reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

    Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex are typical reducing agents.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 3-(3-ethoxyphenyl)-5-methoxybenzoic acid.

    Esterification: Esters like ethyl 3-(3-ethoxyphenyl)-5-fluorobenzoate.

    Reduction: 3-(3-Ethoxyphenyl)-5-fluorobenzyl alcohol.

Scientific Research Applications

3-(3-Ethoxyphenyl)-5-fluorobenzoic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-5-fluorobenzoic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and fluorine substituents can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-5-fluorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(3-Ethoxyphenyl)-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position.

Uniqueness

3-(3-Ethoxyphenyl)-5-fluorobenzoic acid is unique due to the specific positioning of the ethoxy and fluorine groups, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance solubility and the fluorine atom can increase metabolic stability, making it a valuable compound in various applications.

Properties

IUPAC Name

3-(3-ethoxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(16)7-11/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQYEOIDAGSCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690024
Record name 3'-Ethoxy-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-55-4
Record name 3'-Ethoxy-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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